1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol
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Overview
Description
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis. This compound is characterized by the presence of a bromine and fluorine atom on the benzoyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a benzoyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the benzoyl ring.
Azetidine Ring Formation: The functionalized benzoyl compound is then subjected to cyclization reactions to form the azetidine ring. This step often involves the use of reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group on the azetidine ring can undergo oxidation to form ketones or reduction to form amines.
Ring-Opening Reactions: The strained azetidine ring can be opened under acidic or basic conditions to form linear amine derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted benzoyl derivatives, ketones, and amines.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives such as:
1-(2-Chlorobenzoyl)azetidin-3-ol: Similar structure but with a chlorine atom instead of bromine and fluorine, leading to different reactivity and biological activity.
1-(4-Methylbenzoyl)azetidin-3-ol: Contains a methyl group on the benzoyl ring, which affects its chemical properties and applications.
1-(3-Nitrobenzoyl)azetidin-3-ol: The presence of a nitro group imparts distinct electronic properties and reactivity.
The uniqueness of this compound lies in the combined presence of bromine and fluorine atoms, which enhances its chemical reactivity and potential biological activities compared to other azetidine derivatives.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPNJMHKQGXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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